molecular formula C15H10ClF2N5O B2846536 3-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide CAS No. 1005292-79-4

3-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide

Cat. No.: B2846536
CAS No.: 1005292-79-4
M. Wt: 349.73
InChI Key: NQVUTHYBJFKEJS-UHFFFAOYSA-N
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Description

3-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is a synthetic organic compound that features a benzamide core substituted with a tetrazole ring and a difluorophenyl group

Scientific Research Applications

3-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide has several scientific research applications:

Preparation Methods

The synthesis of 3-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-difluorophenylhydrazine with sodium azide under acidic conditions.

    Coupling Reaction: The tetrazole intermediate is then coupled with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, including the use of automated reactors and purification systems.

Chemical Reactions Analysis

3-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide can undergo various chemical reactions:

    Substitution Reactions: The chlorine atom on the benzamide ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form amines or alcohols.

    Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, it is believed to inhibit enzymes essential for the survival of Mycobacterium tuberculosis. The tetrazole ring and difluorophenyl group play crucial roles in binding to the active sites of these enzymes, thereby blocking their function.

Comparison with Similar Compounds

Similar compounds to 3-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide include:

The uniqueness of this compound lies in its specific combination of a tetrazole ring and difluorophenyl group, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

3-chloro-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF2N5O/c16-10-3-1-2-9(6-10)15(24)19-8-14-20-21-22-23(14)11-4-5-12(17)13(18)7-11/h1-7H,8H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVUTHYBJFKEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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